4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine hydrochloride is a synthetic cathinone derivative. Cathinones are a class of stimulant drugs that share a structural similarity with cathinone, a naturally occurring stimulant found in the khat plant (Catha edulis). These compounds are often found on the New Psychoactive Substances (NPS) market, requiring rapid characterization by analytical laboratories due to their constantly evolving chemical structures. [, , , ]
4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine hydrochloride, commonly known as α-Pyrrolidinopentiophenone hydrochloride, is a synthetic compound classified under the category of cathinones, which are a group of psychoactive substances. This compound is structurally related to other synthetic stimulants and has garnered attention for its potential use in research and its implications in drug abuse.
This compound is synthesized through various chemical processes, often involving precursors like phenylpentanones and pyrrolidine. Its synthesis and classification have been documented in several studies and patents, highlighting its chemical properties and potential applications.
4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine hydrochloride falls under the category of β-ketone phenethylamines. It is a member of the cathinone family, which are known for their stimulant effects. The compound is often associated with designer drugs and has been included in discussions regarding controlled substances due to its psychoactive effects.
The synthesis of 4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine hydrochloride typically involves several key steps:
The synthesis methods are designed to be efficient and scalable, often utilizing non-corrosive reagents and mild reaction conditions to enhance safety and yield. Alternative methods may include using ephedrine-type precursors or Grignard reactions involving phenylmagnesium halides.
The molecular formula for 4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine hydrochloride is CHClN, with a molecular weight of approximately 229.76 g/mol. The structure features a pyrrolidine ring attached to a pentanamine chain with a methyl substituent.
The compound exhibits a chiral center, leading to potential stereoisomerism. The crystal structure shows interactions between the quaternary nitrogen atom and chloride ions, contributing to its stability in solid form.
4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine hydrochloride can undergo various chemical reactions typical of amines and ketones:
These reactions are crucial for synthesizing derivatives or analogs of the compound that may exhibit different pharmacological properties.
The mechanism of action for 4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine hydrochloride primarily involves its interaction with monoamine transporters in the brain. It is believed to inhibit the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft.
Studies suggest that compounds within this class can produce stimulant effects similar to those of traditional amphetamines, contributing to their psychoactive properties.
4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine hydrochloride appears as a crystalline solid, typically white or off-white in color. It has a melting point that varies based on the specific salt form used (e.g., hydrochloride).
The compound is soluble in water and organic solvents like ethanol. Its stability is influenced by pH and temperature conditions, which are critical during storage and handling.
Elementary analysis indicates theoretical values for carbon (C), hydrogen (H), nitrogen (N), with measured values closely matching theoretical predictions, confirming its purity and composition.
4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine hydrochloride has been explored for various scientific applications:
Synthetic cathinones have transitioned from regional curiosities to dominant players in Europe’s stimulant market, with 3-CMC and 3-MMC seizing significant market share due to large-scale trafficking from India and localized European production [2]. In 2022 alone, EU Member States seized a record 30.7 tonnes of new psychoactive substances, reflecting the scale of this underground industry [2]. The structural plasticity of cathinones enables continuous molecular innovation; manufacturers modify core scaffolds to evade legislative definitions while preserving psychoactivity. This compound exemplifies this trend—its 4-methylpentanamine backbone replaces the traditional phenethylamine core observed in first-generation cathinones like mephedrone or methylone. Such aliphatic modifications complicate detection and regulatory control, as they fall outside conventional structural definitions used in analog legislation. The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) reports that cathinones increasingly adulterate MDMA tablets, heightening risks of unintentional consumption. This compound’s emergence aligns with a broader shift toward non-aromatic cathinone derivatives designed to bypass spectral libraries and legal controls [2] [5] .
Table 1: Key Synthetic Cathinones Detected in the Illicit Market [2] [4] [5]
Compound Name | Core Structure | Primary Psychoactive Properties | Market Prevalence |
---|---|---|---|
3-MMC | Phenethylamine-based | Euphoria, stimulation | High (EU-wide seizures) |
MDPV | Pyrrolidinylphenethylamine | Prolonged stimulation | Decreasing (post-control) |
4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine | Aliphatic chain | Presumed stimulant | Emerging (laboratory identifications) |
Structurally, 4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine hydrochloride belongs to the pyrrolidinylpentanamine subclass, characterized by the absence of a phenethyl aromatic ring—a departure from classical cathinones like pyrovalerone (1-(4-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one) [4] [9]. Its molecular framework comprises:
The hydrochloride salt form enhances solubility and crystallinity, facilitating solid-dose formulation (e.g., tablets or powders). Chemically, it shares kinship with pyrovalerone derivatives but replaces the ketone-linked aryl group with an alkylamine terminus. This modification likely alters its transporter inhibition profile, potentially enhancing norepinephrine transporter (NET) selectivity over serotonin transporters (SERT)—a pattern observed in aliphatic cathinone analogs [4] [8]. Its IUPAC name, 4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine hydrochloride, reflects this alkylamine-centric architecture (CAS: 50988081; PubChem CID: 50988081) [1] [3].
Table 2: Structural Comparison with Classical Pyrrolidinyl Cathinones [4] [9]
Structural Feature | Pyrovalerone | 4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine | Pharmacological Implication |
---|---|---|---|
Core Scaffold | Propiophenone | Aliphatic pentanamine | Reduced SERT affinity |
Aromatic Ring | 4-Methylphenyl | Absent | Altered metabolism; no catechol formation |
Terminal Functional Group | Ketone | Primary amine | Enhanced water solubility (HCl salt) |
Chirality | S-enantiomer > DAT affinity | Presumed S-enantiomer activity | Potential enantioselective DAT binding |
The identification of 4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine hydrochloride underscores the critical function of transnational surveillance networks like the EU Early Warning System (EWS). These systems catalog emerging substances through coordinated laboratory testing of seized materials, toxicological samples, and online vendor products. In 2023, the EMCDDA monitored over 950 NPS, with 26 novel entities appearing for the first time—a decline from previous years attributed partly to enhanced generic legislation [2] . Cathinone derivatives constitute a significant fraction, with their detection relying on:
Challenges persist, however. The compound’s absence of aromatic rings complicates gas chromatography–mass spectrometry (GC-MS) detection, requiring derivatization for optimal analysis. Furthermore, its structural novelty may delay inclusion in routine screening panels, creating surveillance gaps. The EMCDDA notes that approximately 400 distinct NPS appear in seizures annually across Europe, necessitating continuous methodological refinement. Collaborative frameworks between law enforcement, forensic laboratories, and public health agencies remain vital for tracking such derivatives and informing timely regulatory responses [2] [3] .
Table 3: Analytical Challenges in Detecting Aliphatic Cathinone Derivatives [3] [5] [8]
Analytical Technique | Sensitivity for Classical Cathinones | Limitations for Aliphatic Derivatives | Adaptation Strategies |
---|---|---|---|
GC-MS | High (phenolic/aromatic fragments) | Poor volatility; lack of diagnostic ions | Derivatization (e.g., acylation) |
LC-UV | Moderate (chromophores) | Low UV absorption | Post-column derivatization |
LC-HRMS | Excellent (untargeted screening) | Spectral library gaps | Retrospective data mining |
NMR Spectroscopy | Definitive structural assignment | Sample purity requirements | Microcryoprobe technology |
Table 4: Key Identifiers of 4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine Hydrochloride [1] [3] [9]
Chemical Property | Identifier |
---|---|
Systematic IUPAC Name | 4-Methyl-2-(pyrrolidin-1-yl)pentan-1-amine hydrochloride |
CAS Number | 50988081 |
PubChem CID | 50988081 |
Molecular Formula | C₁₀H₂₃ClN₂ |
Salt Form | Hydrochloride |
Chirality | Racemic or enantiopure (undisclosed) |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2